molecular formula C12H14N2O B2758182 1-(4-methoxyphenyl)-3,5-dimethyl-1H-Pyrazole CAS No. 218632-21-4

1-(4-methoxyphenyl)-3,5-dimethyl-1H-Pyrazole

Cat. No. B2758182
M. Wt: 202.257
InChI Key: RMNFRZLDCSVIFW-UHFFFAOYSA-N
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Patent
US05998424

Procedure details

To a solution of 4-methoxyphenylhydrazine hydrochloride (118.7 g, 0.68 mol) in 300 mL of glacial acetic acid was added 2, 4-pentanedione (68.0 g, 0.68 mol). The resulting solution was stirred at 100° C. for 18 h and then was cooled and concentrated in vacuo. The residue was dissolved in ethyl acetate, filtered through a pad of silica gel and concentrated to afford 131 g (95%) of the title compound, which was used without purification. LRMS (NH4 -CI): 203.3 (M+H)+.
Quantity
118.7 g
Type
reactant
Reaction Step One
[Compound]
Name
4-pentanedione
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1>C(O)(=O)C>[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[C:9]([CH3:8])=[CH:4][C:5]([CH3:6])=[N:11]2)=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
118.7 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)NN
Name
4-pentanedione
Quantity
68 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 100° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1N=C(C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 131 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 190.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.